ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

Description

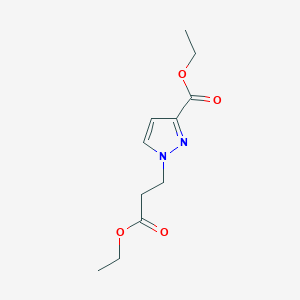

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS: 1494088-89-9) is a pyrazole-based ester compound characterized by two ethoxycarbonyl groups: one at the 3-position of the pyrazole ring and another as part of the 3-ethoxy-3-oxopropyl substituent at the 1-position. Its molecular formula is C₁₂H₁₈N₂O₅, with a molecular weight of 270.28 g/mol.

Properties

IUPAC Name |

ethyl 1-(3-ethoxy-3-oxopropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-3-16-10(14)6-8-13-7-5-9(12-13)11(15)17-4-2/h5,7H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNONPHBZNHYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC(=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to introduce the ethoxy-oxopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole esters and analogous heterocyclic compounds. Key differences in substituents, physical properties, and applications are highlighted.

Structural Analogues: Pyrazole-3-carboxylate Derivatives

Key Observations:

- Substituent Effects on Melting Points : Derivatives with aromatic substituents (e.g., 30f, 30g) exhibit higher melting points (79–200°C) compared to aliphatic or smaller cyclic groups (e.g., cyclopropyl in ), likely due to enhanced intermolecular π-π stacking or hydrogen bonding .

- Yield and Reactivity : The target compound’s discontinued status contrasts with derivatives like 30f and 30g, which were synthesized in moderate to high yields (40–81%) via nucleophilic substitution or cyclization reactions .

- Spectral Trends : Mass spectrometry data for pyrazole-3-carboxylates consistently shows [M+H]⁺ peaks, with values correlating to molecular weight differences (e.g., 339.1 for 30f vs. 270.28 for the target compound) .

Heterocyclic Analogues: Pyrrolidine and Piperidine Derivatives

Key Observations:

- Ring Size and Reactivity : The six-membered piperidine derivative undergoes hydrogenation with Raney nickel to form bicyclic lactams, a reaction less feasible with five-membered pyrazole or pyrrolidine systems due to ring strain differences.

Biological Activity

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, forming the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions, often utilizing solvents like ethanol or methanol and catalysts such as sodium ethoxide to enhance yields.

Chemical Structure:

- Molecular Formula: C12H16N2O4

- Molecular Weight: 240.27 g/mol

- CAS Number: 1006334-32-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A series of related compounds were tested against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values for some derivatives reached as low as 0.015 μmol/mL, indicating potent activity comparable to established antibiotics .

| Compound | MIC (μmol/mL) | Activity Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.015 | More active than fluconazole |

| Ampicillin | 0.033 (E. coli) | Reference drug |

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Compounds with similar structures demonstrated moderate to strong antiproliferative activity, particularly against AGS gastric cancer cells. The presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxicity .

Key Findings:

- Compounds with carbamate functional groups exhibited stronger activity than their hydroxyl counterparts.

- The most potent derivatives showed an increase in cytotoxicity by approximately four to five times compared to earlier reported compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as enzyme inhibitors or activators. This mechanism may involve binding to active sites on enzymes or receptors, leading to alterations in their activity and subsequent biological effects.

Comparative Analysis

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific functional groups. This uniqueness allows for diverse reactivity and potential applications in drug development and synthesis of complex organic molecules.

| Compound Type | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Amino group substitution | Enhanced solubility |

| Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate | Tert-butyl group | Increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.